molecular formula C10H10N2O4 B8056271 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-

5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-

Cat. No.: B8056271
M. Wt: 222.20 g/mol
InChI Key: PEDLAQFZXBHRCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is a heterocyclic compound featuring a benzimidazole core fused with a 1,3-dioxolane ring. The structure includes methoxy groups at positions 4 and 8, which influence its electronic properties and reactivity.

Properties

IUPAC Name

4,8-dimethoxy-5H-[1,3]dioxolo[4,5-f]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-13-7-5-6(12-3-11-5)8(14-2)10-9(7)15-4-16-10/h3H,4H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDLAQFZXBHRCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C3=C1NC=N3)OC)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- typically involves the cyclization of o-phenylenediamine with a suitable dicarboxylic acid or its derivatives. The reaction conditions often require high temperatures and the presence of a catalyst, such as polyphosphoric acid or concentrated sulfuric acid.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction parameters and improved safety. The use of green chemistry principles, such as solvent-free reactions and the use of renewable catalysts, is also being explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of oxidized derivatives.

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: Electrophilic substitution reactions can occur at the benzene ring, facilitated by reagents like nitric acid or halogens.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.

  • Substitution: Nitric acid, halogens, and sulfuric acid.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of nitro compounds or halogenated derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens, making it a candidate for developing new therapeutic agents.

Medicine: The compound has been investigated for its potential use in treating diseases such as cancer and inflammatory disorders. Its ability to modulate biological pathways and interact with specific molecular targets makes it a valuable tool in drug discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other colorants. Its stability and unique chemical properties make it suitable for applications requiring high-performance materials.

Mechanism of Action

The mechanism by which 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- exerts its effects involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Substituent Positioning: The 4,8-dimethoxy configuration in the target compound contrasts with 4,7-dimethoxy in ’s isoxazole derivative. Halogenated analogs (e.g., 4e with bromo in ) exhibit lower solubility compared to methoxy-substituted compounds due to reduced polarity .

Synthetic Complexity :

  • Fluoro- and bromo-substituted benzimidazoles () require precise temperature control (e.g., reflux at 50–60°C) and multi-step purification, whereas methoxy groups may necessitate milder conditions .
  • N-oxide derivatives (e.g., 6a in ) involve hydrogen peroxide-mediated oxidation, a pathway distinct from methoxylation .

The target compound’s molecular weight (estimated ~250–300 g/mol) aligns with benzimidazole analogs but is lower than brominated derivatives (e.g., 4e: MW ~450 g/mol) .

Research Implications and Gaps

While the provided evidence lacks direct data on 5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy-, comparisons with structural analogs highlight:

  • Potential Applications: Benzimidazole derivatives are explored for pharmaceutical uses (e.g., kinase inhibition), though the target compound’s bioactivity remains unstudied .
  • Synthetic Challenges : Methoxy group placement requires regioselective strategies, contrasting with halogenation or oxidation .
  • Analytical Limitations : Absence of reported melting points or chromatographic data for the target compound necessitates further experimental validation.

Biological Activity

5H-1,3-Dioxolo[4,5-f]benzimidazole, 4,8-dimethoxy- is a member of the benzimidazole family, which is known for its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and its potential therapeutic applications.

Structural Characteristics

The compound features a unique structure characterized by:

  • Benzimidazole Core : A bicyclic structure that contributes to its pharmacological properties.
  • Dioxolo Ring : Provides additional stability and reactivity.
  • Methoxy Groups : Located at the 4 and 8 positions, these groups enhance solubility and bioavailability.

The biological activity of 5H-1,3-Dioxolo[4,5-f]benzimidazole is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. For instance, it has been shown to act as an inhibitor of topoisomerases, which are crucial for DNA replication and repair .
  • Anticancer Activity : Research indicates that benzimidazole derivatives can induce apoptosis in cancer cells by disrupting microtubule dynamics and inhibiting cell division .
  • Antimicrobial Properties : The compound exhibits activity against various pathogens, potentially through mechanisms that disrupt cellular integrity or inhibit metabolic pathways .

Biological Activity Data

A summary of biological activities observed for 5H-1,3-Dioxolo[4,5-f]benzimidazole is presented in the table below:

Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibits growth of bacteria
Enzyme InhibitionInhibits topoisomerases
AntiparasiticDisrupts microtubule function

Case Study 1: Anticancer Activity

In a study examining various benzimidazole derivatives, 5H-1,3-Dioxolo[4,5-f]benzimidazole was found to exhibit significant cytotoxic effects against several cancer cell lines. The compound's mechanism involved the inhibition of DNA topoisomerase I and II activities, leading to increased DNA damage and subsequent cell death. The IC50 values ranged from 2.68 µM to 8.11 µM across different cell lines .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial properties of benzimidazole derivatives, including 5H-1,3-Dioxolo[4,5-f]benzimidazole. The results demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The compound's action was hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.